3,5-Cyclohexadiene-1,2-diol

Catalog No.
S583645
CAS No.
75453-80-4
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Cyclohexadiene-1,2-diol

CAS Number

75453-80-4

Product Name

3,5-Cyclohexadiene-1,2-diol

IUPAC Name

cyclohexa-3,5-diene-1,2-diol

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H

InChI Key

YDRSQRPHLBEPTP-UHFFFAOYSA-N

SMILES

C1=CC(C(C=C1)O)O

Synonyms

5,6-dihydroxycyclohexa-1,3-diene, 5,6-dihydroxycyclohexa-1,3-diene, (cis)-isomer, 5,6-dihydroxycyclohexa-1,3-diene, (trans)-isomer, benzene cis-glycol

Canonical SMILES

C1=CC(C(C=C1)O)O

Description

Cyclohexa-3,5-diene-1,2-diol is a member of catechols. It derives from a hydride of a cyclohexa-1,3-diene.

3,5-Cyclohexadiene-1,2-diol is an organic compound with the molecular formula C6_6H8_8O2_2. It is classified as a catechol derivative and is structurally characterized by a cyclohexadiene ring with hydroxyl groups at the 1 and 2 positions. The compound can exist in different stereoisomeric forms, including cis and trans configurations, which influence its chemical properties and reactivity. The presence of double bonds in the cyclohexadiene framework contributes to its reactivity in various

  • Diels-Alder Reaction: This compound can undergo Diels-Alder reactions with various dienophiles. For example, the reaction of cis-3,5-cyclohexadiene-1,2-diol with maleimide has been studied, showcasing facial selectivity depending on the solvent used .
  • Oxidation Reactions: The compound can be enzymatically oxidized to form catechol. Studies have shown that extracts from rabbit liver can catalyze this transformation .
  • Dimerization: Under certain conditions, 3,5-cyclohexadiene-1,2-diol can dimerize through anti-addition mechanisms when reacting with dienophiles .

Research indicates that 3,5-cyclohexadiene-1,2-diol exhibits various biological activities. Notably:

  • Metabolism in Bacteria: A mutant strain of Alcaligenes has been shown to accumulate derivatives of 3,5-cyclohexadiene-1,2-diol during the metabolism of benzoic acid, suggesting its role in microbial degradation processes .
  • Potential Antioxidant Properties: As a catechol derivative, it may exhibit antioxidant activity due to the presence of hydroxyl groups that can scavenge free radicals.

Several methods exist for synthesizing 3,5-cyclohexadiene-1,2-diol:

  • From Cyclohexene Derivatives: One common approach involves the oxidation of cyclohexene or its derivatives under controlled conditions to yield 3,5-cyclohexadiene-1,2-diol.
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving appropriate diene and dienophile combinations that lead to the formation of the cyclohexadiene structure .

3,5-Cyclohexadiene-1,2-diol has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.
  • Research: The compound is utilized in research settings to study reaction mechanisms and stereochemistry in organic chemistry.

Studies have explored the interactions of 3,5-cyclohexadiene-1,2-diol with various biological systems:

  • Enzymatic Interactions: Research has demonstrated that enzymes from rabbit liver catalyze the conversion of this compound into catechol .
  • Microbial Metabolism: Its role in the metabolic pathways of certain bacteria highlights its significance in environmental biochemistry and biodegradation processes .

3,5-Cyclohexadiene-1,2-diol shares structural similarities with other compounds but possesses unique features that differentiate it:

Compound NameStructure TypeUnique Features
Catechol (1,2-dihydroxybenzene)Aromatic diolContains a benzene ring; more stable than cyclohexadiene
1,2-DihydroxycyclopenteneCyclic diolSmaller ring size; different reactivity patterns
Trans-cyclohexa-3,5-diene-1,2-diolIsomeric formDifferent stereochemistry affects reactivity
4-HydroxyphenylacetaldehydeAromatic aldehydeContains an aldehyde group; different functional properties

The uniqueness of 3,5-cyclohexadiene-1,2-diol lies in its cyclohexadiene structure combined with two hydroxyl groups positioned at the 1 and 2 locations. This configuration allows for distinct reactivity patterns compared to other similar compounds.

XLogP3

-0.1

Wikipedia

Cyclohexa-3,5-diene-1,2-diol

Dates

Modify: 2024-02-18

Enzymic synthesis of 5,6-dihydroxycyclohexa-1,3-diene


PMID: 3848380   DOI:

Abstract




Time-dependent density functional theory-assisted absolute configuration determination of cis-dihydrodiol metabolite produced from isoflavone by biphenyl dioxygenase

Jiyoung Seo, Su-Il Kang, Mihyang Kim, Dongho Won, Haruko Takahashi, Joong-Hoon Ahn, Youhoon Chong, Eunjung Lee, Yoongho Lim, Robert A Kanaly, Jaehong Han, Hor-Gil Hur
PMID: 19854147   DOI: 10.1016/j.ab.2009.10.020

Abstract

Escherichia coli cells containing the biphenyl dioxygenase genes bphA1A2A3A4 from Pseudomonas pseudoalcaligenes KF707 were found to biotransform isoflavone and produced a metabolite that was not found in a control experiment. Liquid chromatography/mass spectrometry (LC/MS) and (1)H and (13)C nuclear magnetic resonance (NMR) analyses indicated that biphenyl dioxygenase induced 2',3'-cis-dihydroxylation of the B-ring of isoflavone. In a previous report, the same enzyme showed dioxygenase activity toward flavone, producing flavone 2',3'-cis-dihydrodiol. Due to growing interest in flavone chemistry and the absolute configuration of natural products, time-dependent density functional theory (TD-DFT) calculations were combined with circular dichroism (CD) spectroscopy to determine the absolute configuration of the isoflavone dihydrodiol. By computational methods, the structure of the isoflavone metabolite was determined to be 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]-4H-chromen-4-one. This structure was confirmed further by the modified Mosher's method. The same protocol was applied to the flavone metabolite, and the absolute configuration was determined to be 2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]-4H-chromen-4-one. After determination of the absolute configurations of the biotransformation products, we suggest the binding mode of these substrate analogs to the enzyme active site.


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